molecular formula C19H22N2O2 B12592466 Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl- CAS No. 613660-99-4

Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-

Cat. No.: B12592466
CAS No.: 613660-99-4
M. Wt: 310.4 g/mol
InChI Key: HVVRDPINDWUXOZ-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine ring substituted with a 2-methyl group and a carbonyl-linked 5-(3-ethoxyphenyl)-3-pyridinyl moiety. The pyrrolidine scaffold is a common motif in medicinal chemistry due to its conformational flexibility and ability to enhance bioavailability.

Properties

CAS No.

613660-99-4

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

[5-(3-ethoxyphenyl)pyridin-3-yl]-(2-methylpyrrolidin-1-yl)methanone

InChI

InChI=1S/C19H22N2O2/c1-3-23-18-8-4-7-15(11-18)16-10-17(13-20-12-16)19(22)21-9-5-6-14(21)2/h4,7-8,10-14H,3,5-6,9H2,1-2H3

InChI Key

HVVRDPINDWUXOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)N3CCCC3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl- typically involves multi-step organic reactions. One common approach is the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization to introduce the ethoxyphenyl and pyridinyl groups. The reaction conditions often involve the use of strong bases, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of pyrrolidine derivatives generally involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at high temperatures and pressures. This method is efficient for large-scale production and ensures high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or carbonyl derivatives.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives .

Scientific Research Applications

Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the pyridine and ethoxyphenyl groups allows for specific interactions with these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Features of Comparable Pyrrolidine-Pyridine Derivatives
Compound Name Key Substituents/Modifications Molecular Formula (if available) Source
Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl- (Target) 2-methyl-pyrrolidine, 3-ethoxyphenyl-pyridinyl carbonyl Likely ~C₂₀H₂₂N₂O₂ -
(±)-1-[2-(4-Phenylbutyryl)-cyclopent-2-enecarbonyl]-pyrrolidine (8) Cyclopentene backbone, 4-phenylbutyryl group C₂₁H₂₄N₂O₂·0.2H₂O
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone Methoxy, pyrrolidin-1-yl pyridine, acetyl group C₁₃H₁₇N₂O₂
PHA-665752 (c-Met inhibitor) Dichlorophenyl, indole-sulfonyl, pyrrolidine C₂₉H₂₇Cl₂N₃O₃S
Pyrrolidine, 1-acetyl-2-(3-pyridinyl)-, (2S) Acetyl group, 3-pyridinyl, stereochemistry (2S) C₁₁H₁₄N₂O

Key Observations :

  • Backbone Flexibility : The target compound’s pyrrolidine-pyridine linkage is simpler than PHA-665752’s indole-sulfonyl-pyrrolidine system but shares conformational adaptability for target binding .
  • Substituent Effects : The 3-ethoxyphenyl group in the target compound contrasts with the dichlorophenyl group in PHA-665752, suggesting differences in hydrophobicity and steric bulk. Ethoxy groups may improve metabolic stability compared to esters or acrylates seen in catalog compounds (e.g., (E)-methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate) .
  • Stereochemistry : Unlike the (2S)-configured acetyl-pyrrolidine in , the target’s 2-methyl group lacks explicit stereochemical data, which could influence receptor selectivity.

Physical and Chemical Properties

  • Molecular Weight : The target compound’s estimated molecular weight (~334 g/mol) is lower than PHA-665752 (634 g/mol), suggesting better membrane permeability.
  • Solubility : Pyridine and ethoxyphenyl groups may confer moderate water solubility, contrasting with highly lipophilic tert-butyldimethylsilyloxy derivatives ().

Biological Activity

Structural Analysis and Potential Biological Activity

The compound contains several key structural elements that contribute to its potential biological activity:

  • Pyrrolidine ring
  • Pyridine ring
  • Ethoxyphenyl group
  • Carbonyl linker

These structural features suggest that the compound may interact with various biological targets, potentially leading to diverse pharmacological effects.

Based on its structure, Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl- may exhibit the following mechanisms of action:

  • Enzyme Inhibition : The compound could potentially inhibit certain enzymes, particularly those involved in cellular signaling pathways.
  • Receptor Binding : The presence of aromatic rings and the pyrrolidine moiety suggests possible interactions with various receptors, including G-protein coupled receptors (GPCRs).
  • Modulation of Ion Channels : The pyridine ring and carbonyl group may contribute to interactions with ion channels, potentially affecting cellular signaling.

Potential Therapeutic Applications

While specific studies on this compound are not available, similar pyrrolidine derivatives have shown promise in various therapeutic areas:

  • Antimicrobial Activity : Some pyrrolidine-containing compounds have demonstrated antibacterial and antiviral properties.
  • Anticancer Potential : Certain pyrrolidine derivatives have shown antiproliferative effects against cancer cell lines.
  • Central Nervous System (CNS) Effects : The compound's ability to potentially cross the blood-brain barrier suggests possible applications in CNS disorders.

Comparative Analysis

To better understand the potential biological activity of Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-, we can compare it to similar compounds with known activities:

CompoundStructural SimilarityBiological ActivityEC50 (μM)
Compound 27Pyridine ringRSV replication inhibition5-28
Compound 28Pyridine ringRSV replication inhibition0.12
Compound 29Pyrazole ring (similar to pyrrolidine)HCV inhibition6.7

This comparison suggests that our compound of interest may possess antiviral properties, particularly against respiratory viruses and hepatitis C virus (HCV).

Case Study: Antiviral Activity of Related Compounds

A study on pyrazolecarboxamide hybrids, which share some structural similarities with our compound, revealed significant antiviral activity against HCV. One particular molecule (Compound 29) reduced the RNA colony of the infectious Jc1 chimeric 2a clone by 82% at a concentration of 7 μM.

This case study highlights the potential of heterocyclic compounds containing aromatic rings and carbonyl groups in antiviral therapy, suggesting that Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl- may exhibit similar properties.

Future Research Directions

To fully elucidate the biological activity of Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-, the following research avenues should be explored:

  • In vitro enzyme inhibition assays : To identify potential target enzymes and determine IC50 values.
  • Receptor binding studies : To evaluate the compound's affinity for various receptors, particularly GPCRs.
  • Cell-based assays : To assess the compound's effects on cell proliferation, apoptosis, and signaling pathways.
  • Antiviral screening : Given the activity of similar compounds, testing against a panel of viruses, including RSV and HCV, would be valuable.
  • In vivo studies : To evaluate the compound's pharmacokinetics, toxicity, and efficacy in animal models.

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